molecular formula C18H30BrN B3028961 4-bromo-N,N-dihexylaniline CAS No. 425604-49-5

4-bromo-N,N-dihexylaniline

Cat. No.: B3028961
CAS No.: 425604-49-5
M. Wt: 340.3 g/mol
InChI Key: ZZJPPUQTJXIPLQ-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dihexylaniline is an organic compound with the molecular formula C18H30BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by hexyl groups, and a bromine atom is attached to the para position of the benzene ring. This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N-dihexylaniline typically involves the bromination of N,N-dihexylaniline. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the para position. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-dihexylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions. The reaction conditions vary depending on the desired product.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation Products: Quinones and other oxidized derivatives are common products.

    Reduction Products: Amines and other reduced derivatives are formed.

Scientific Research Applications

4-Bromo-N,N-dihexylaniline has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs and other therapeutic agents.

    Agrochemicals: It is employed in the synthesis of pesticides and herbicides.

    Dyestuff: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-bromo-N,N-dihexylaniline involves its interaction with various molecular targets. The bromine atom and the hexyl groups influence the compound’s reactivity and its ability to interact with biological molecules. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N,N-dimethylaniline
  • 4-Bromo-N,N-diethylaniline
  • 4-Bromo-N,N-dipropylaniline

Comparison

4-Bromo-N,N-dihexylaniline is unique due to the presence of longer hexyl chains, which can influence its solubility, reactivity, and interaction with other molecules. Compared to its dimethyl, diethyl, and dipropyl analogs, the hexyl derivative may exhibit different physical and chemical properties, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

4-bromo-N,N-dihexylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30BrN/c1-3-5-7-9-15-20(16-10-8-6-4-2)18-13-11-17(19)12-14-18/h11-14H,3-10,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJPPUQTJXIPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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